molecular formula C10H9ClN2 B13275173 5-(chloromethyl)-1-phenyl-1H-pyrazole

5-(chloromethyl)-1-phenyl-1H-pyrazole

Cat. No.: B13275173
M. Wt: 192.64 g/mol
InChI Key: ZPPKILBAPBMQFT-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloromethyl group attached to the pyrazole ring and a phenyl group at the 1-position. Pyrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-phenyl-1H-pyrazole typically involves the reaction of 1-phenyl-1H-pyrazole with chloromethylating agents. One common method is the reaction of 1-phenyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, and ethers.

    Oxidation Reactions: Formation of aldehydes and carboxylic acids.

    Reduction Reactions: Formation of methyl derivatives.

Scientific Research Applications

Chemistry

5-(chloromethyl)-1-phenyl-1H-pyrazole is used as an intermediate in the synthesis of various heterocyclic compounds

Biology

In biological research, derivatives of this compound have been studied for their antimicrobial, antifungal, and anti-inflammatory properties. These compounds can inhibit the growth of various pathogens and reduce inflammation in biological systems.

Medicine

The compound and its derivatives have shown promise in medicinal chemistry as potential drug candidates for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders. Their ability to interact with specific biological targets makes them valuable in drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it a useful intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-phenyl-1H-pyrazole and its derivatives involves the interaction with specific molecular targets in biological systems. For example, the compound can inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-pyrazole: Lacks the chloromethyl group and has different reactivity and biological activity.

    5-(bromomethyl)-1-phenyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.

    5-(hydroxymethyl)-1-phenyl-1H-pyrazole: Contains a hydroxymethyl group, which affects its solubility and reactivity.

Uniqueness

5-(chloromethyl)-1-phenyl-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and biological activity. The chloromethyl group can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form covalent bonds with biological targets enhances its potential as a drug candidate.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-(chloromethyl)-1-phenylpyrazole

InChI

InChI=1S/C10H9ClN2/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZPPKILBAPBMQFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CCl

Origin of Product

United States

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